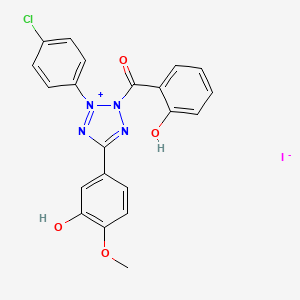
3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-2H-tetrazolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-2H-tetrazolium iodide is a complex organic compound that belongs to the class of tetrazolium salts. These compounds are often used in biochemical assays and have various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-2H-tetrazolium iodide typically involves multi-step organic reactions. The process may include:
Formation of the tetrazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and nitriles.
Substitution reactions: Introduction of the chlorophenyl, hydroxybenzoyl, and hydroxy-methoxyphenyl groups through various substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: For controlled reaction conditions.
Purification techniques: Such as crystallization, chromatography, and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-2H-tetrazolium iodide can undergo various chemical reactions, including:
Oxidation: Conversion to different oxidation states.
Reduction: Reduction of the tetrazole ring.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Solvents: Organic solvents like methanol, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives of the original compound.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-2H-tetrazolium iodide has several applications in scientific research, including:
Biochemical assays: Used as a reagent in colorimetric assays to measure enzyme activity.
Medical research:
Industrial applications: Used in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-2H-tetrazolium iodide involves its interaction with specific molecular targets. This may include:
Enzyme inhibition: Binding to active sites of enzymes.
Signal transduction pathways: Modulating specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrazolium salts: Such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Phenyl derivatives: Compounds with similar phenyl groups.
Uniqueness
3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-2H-tetrazolium iodide is unique due to its specific combination of functional groups, which may confer unique biochemical properties and applications.
Propriétés
Numéro CAS |
89568-00-3 |
|---|---|
Formule moléculaire |
C21H16ClIN4O4 |
Poids moléculaire |
550.7 g/mol |
Nom IUPAC |
[3-(4-chlorophenyl)-5-(3-hydroxy-4-methoxyphenyl)tetrazol-3-ium-2-yl]-(2-hydroxyphenyl)methanone;iodide |
InChI |
InChI=1S/C21H15ClN4O4.HI/c1-30-19-11-6-13(12-18(19)28)20-23-25(15-9-7-14(22)8-10-15)26(24-20)21(29)16-4-2-3-5-17(16)27;/h2-12H,1H3,(H-,27,28,29);1H |
Clé InChI |
UIFAUOMNQLHFNW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4O)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


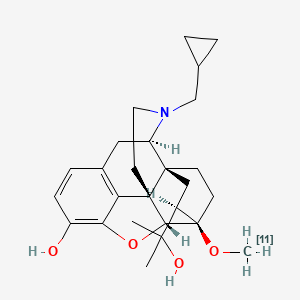

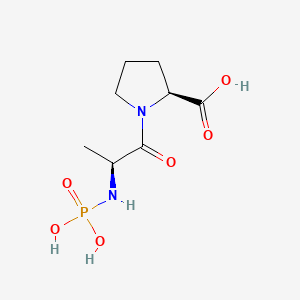
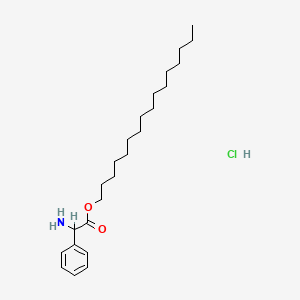

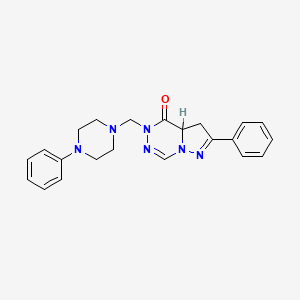


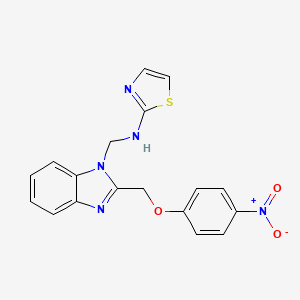
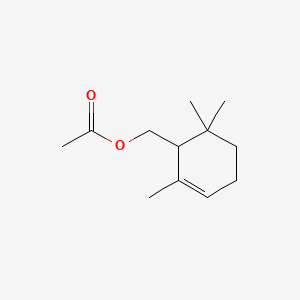
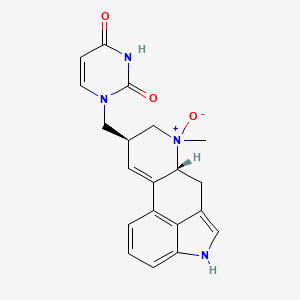

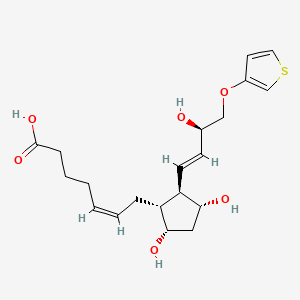
![2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol](/img/structure/B12763896.png)
